2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichloro, difluoro, and methylsulfonyl groups attached to an aniline and acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to obtain the corresponding aniline derivative.
Chlorination: Introduction of chlorine atoms through electrophilic aromatic substitution.
Sulfonylation: Reaction with a sulfonyl chloride to introduce the methylsulfonyl group.
Acylation: Formation of the acetamide moiety through acylation with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or sulfonyl groups, depending on the reagents used.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of halogens.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dichloroanilino)-N-(2,4-difluorophenyl)acetamide: Lacks the methylsulfonyl group.
2-(2,3-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the difluoro substitution.
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-dichlorophenyl)acetamide: Contains additional chlorine atoms instead of fluorine.
Uniqueness
The presence of both dichloro and difluoro substitutions, along with the methylsulfonyl group, makes 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide unique. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2O3S/c1-25(23,24)21(13-4-2-3-10(16)15(13)17)8-14(22)20-12-6-5-9(18)7-11(12)19/h2-7H,8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRYHAMWXVMXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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